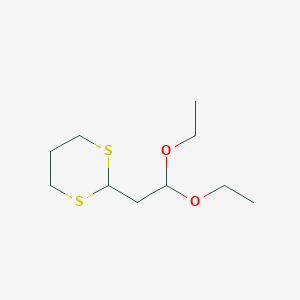

2-(2,2-Diethoxyethyl)-1,3-dithiane

CAS No.: 5849-13-8

Cat. No.: VC20677369

Molecular Formula: C10H20O2S2

Molecular Weight: 236.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5849-13-8 |

|---|---|

| Molecular Formula | C10H20O2S2 |

| Molecular Weight | 236.4 g/mol |

| IUPAC Name | 2-(2,2-diethoxyethyl)-1,3-dithiane |

| Standard InChI | InChI=1S/C10H20O2S2/c1-3-11-9(12-4-2)8-10-13-6-5-7-14-10/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | WMGKTRHJFAMANL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(CC1SCCCS1)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-(2,2-dimethoxyethyl)-1,3-dithiane, reflects its structure: a 1,3-dithiane ring (a six-membered ring with two sulfur atoms at positions 1 and 3) substituted with a 2,2-dimethoxyethyl group at position 2 . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 56169-20-1 |

| Molecular Formula | |

| Molecular Weight | 208.3 g/mol |

| InChI Key | DMCSXYLJSVMMAS-UHFFFAOYSA-N |

| SMILES | COC(CC1SCCCS1)OC |

Spectral and Structural Data

-

2D Structure: The dithiane ring adopts a chair conformation, with the dimethoxyethyl substituent in an equatorial position to minimize steric strain .

-

3D Conformer Analysis: Computational models reveal intramolecular interactions between sulfur atoms and methoxy oxygen atoms, contributing to stability .

Synthesis and Reactivity

Preparation Methods

2-(2,2-Dimethoxyethyl)-1,3-dithiane is typically synthesized via thioacetalization, where a carbonyl compound reacts with 1,3-propanedithiol under acidic conditions . For example:

-

Aldehyde Protection:

Subsequent alkylation or functionalization introduces the dimethoxyethyl group .

Key Reactions

The compound’s reactivity centers on its 2-lithio-1,3-dithiane derivative, generated via deprotonation with strong bases like -BuLi or -BuLi :

-

Alkylation: Reacts with primary alkyl halides (e.g., ethyl iodide) to form extended carbon chains .

-

Epoxide Ring-Opening: Participates in nucleophilic attacks on epoxides to yield diols after hydrolysis .

Applications in Natural Product Synthesis

Role as a Carbonyl Equivalent

The dithiane group acts as a masked ketone, enabling chemists to perform reactions incompatible with free carbonyl groups. For instance, in the synthesis of gloeosporone (a fungal metabolite), 2-lithio-1,3-dithiane intermediates facilitated sequential alkylations and epoxide openings to construct the polycyclic core .

Case Study: Prostaglandin E2_22 Intermediate

Das and Achab demonstrated the utility of 2-(2,2-dimethoxyethyl)-1,3-dithiane in synthesizing prostaglandin E (PGE) precursors . The dithiane moiety was introduced via thioacetalization of a glucose-derived aldehyde, followed by lithiation and epoxide coupling to establish stereochemistry .

Industrial and Research Relevance

Patent Landscape

The compound is cited in patents related to agrochemicals and pharmaceutical intermediates . For example, WIPO PatentScope lists applications in fungicide formulations leveraging its sulfur-based bioactivity .

Recent Advances (2023–2025)

-

Catalytic Asymmetric Synthesis: New chiral ligands enable enantioselective alkylation of 2-lithio-1,3-dithianes, expanding access to optically active natural products .

-

Green Chemistry Approaches: Solvent-free thioacetalization protocols reduce environmental impact while maintaining high yields (>85%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume